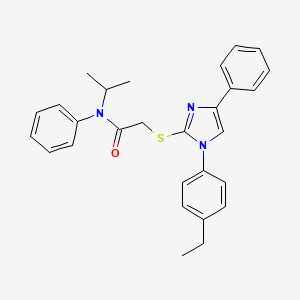![molecular formula C24H25ClN2O2S B2392276 (3-(benzyloxy)phenyl)(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)methanone hydrochloride CAS No. 2034265-56-8](/img/structure/B2392276.png)
(3-(benzyloxy)phenyl)(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)methanone hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (3-(benzyloxy)phenyl)(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)methanone hydrochloride is a synthetically derived chemical entity often used in research due to its unique structural properties and varied potential applications. Its chemical structure suggests potential interactions within biological systems, making it a subject of interest in fields ranging from pharmacology to industrial chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-(benzyloxy)phenyl)(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)methanone hydrochloride generally involves multiple reaction steps starting from readily available precursors. Typical synthetic routes may involve:
Benzylation: of a phenolic compound to introduce the benzyloxy group.
Formation of the azetidinone ring , typically through cyclization reactions.
Coupling reactions: to combine the benzylated phenol with the azetidinone derivative.
Final hydrochloride formation through the treatment of the resulting compound with hydrochloric acid.
Industrial Production Methods
Industrially, this compound is synthesized using similar methods but with optimizations for scale, cost efficiency, and yield maximization. This may involve:
Use of automated reactors to control reaction conditions precisely.
Implementation of continuous flow chemistry to enhance reaction rates and product purity.
Adoption of green chemistry principles to minimize waste and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidative transformations, particularly at the benzyloxy group, to form corresponding carbonyl derivatives.
Reduction: Hydrogenation can reduce certain functionalities within the structure, such as double bonds or nitro groups (if present in related compounds).
Substitution: Nucleophilic substitution reactions can occur, especially on the aromatic ring, allowing for various functional group modifications.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Hydrogen (H2) with palladium on carbon (Pd/C), sodium borohydride (NaBH4).
Nucleophiles: Halides, alkoxides.
Major Products
The primary products of these reactions depend on the conditions and reagents used. For instance, oxidation might yield aldehydes or ketones, while substitution reactions could introduce new substituents on the aromatic ring.
Applications De Recherche Scientifique
This compound has a range of applications across different scientific disciplines:
Chemistry: Used as a precursor or intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interaction with biological targets, such as enzymes or receptors.
Medicine: Investigated for its therapeutic potential, including possible anti-inflammatory or anti-cancer properties.
Industry: Applied in the development of novel materials or as a reagent in various chemical processes.
Mécanisme D'action
The mechanism of action for (3-(benzyloxy)phenyl)(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)methanone hydrochloride involves:
Binding to molecular targets: Such as enzymes or receptors, leading to modulation of their activity.
Pathway involvement: It may participate in or disrupt specific biochemical pathways, leading to a therapeutic effect.
Comparaison Avec Des Composés Similaires
Compared to other similar compounds, (3-(benzyloxy)phenyl)(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)methanone hydrochloride exhibits unique structural features that might confer distinct biological activities or chemical reactivity. Similar compounds include those with variations in the phenyl or azetidinone rings, affecting their overall properties and applications.
Remember, this is just a high-level overview. Each section could be expanded with more detailed chemical equations, reaction mechanisms, and experimental conditions for a comprehensive understanding.
Propriétés
IUPAC Name |
[3-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)azetidin-1-yl]-(3-phenylmethoxyphenyl)methanone;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O2S.ClH/c27-24(19-7-4-8-22(13-19)28-17-18-5-2-1-3-6-18)26-15-21(16-26)25-11-9-23-20(14-25)10-12-29-23;/h1-8,10,12-13,21H,9,11,14-17H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONONEOXTQPRKTE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1SC=C2)C3CN(C3)C(=O)C4=CC(=CC=C4)OCC5=CC=CC=C5.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25ClN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl {[4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl]oxy}(phenyl)acetate](/img/structure/B2392197.png)



![N-([1,3]Thiazolo[4,5-c]pyridin-2-ylmethyl)but-2-ynamide](/img/structure/B2392203.png)



![tert-Butyl N-[3-(hydroxymethyl)cyclobutyl]-N-methylcarbamate](/img/structure/B2392212.png)


